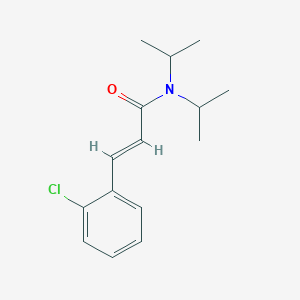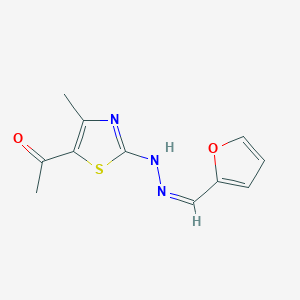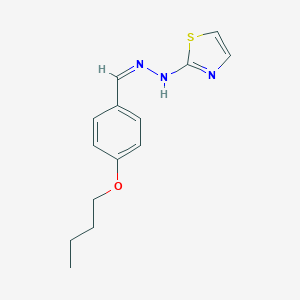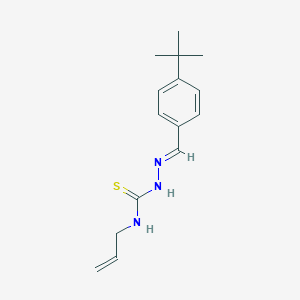
3-(2-chlorophenyl)-N,N-diisopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N,N-diisopropylacrylamide, also known as CPDIA, is a chemical compound that has garnered attention in the scientific community due to its unique properties. CPDIA is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an attractive candidate for various applications in the field of biomedical research.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is based on its thermoresponsive properties. At lower temperatures, this compound exists as a soluble polymer, while at higher temperatures, it undergoes a phase transition to form a gel-like structure. This phase transition is reversible, making this compound an attractive candidate for various applications.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic, making it suitable for biomedical applications. In vitro studies have demonstrated that this compound-based drug delivery systems can effectively deliver drugs to target cells. Additionally, this compound-based scaffolds have been shown to promote cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is its thermoresponsive properties, which make it a versatile material for various applications. Additionally, this compound is biocompatible and non-toxic, making it suitable for use in biomedical research. However, one limitation of this compound is its relatively complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are numerous future directions for research involving 3-(2-chlorophenyl)-N,N-diisopropylacrylamide. One potential area of research is the development of this compound-based drug delivery systems for the treatment of various diseases. Additionally, this compound-based scaffolds could be used for tissue engineering applications, such as the regeneration of damaged tissues. Further research could also focus on the development of this compound-based biosensors for the detection of specific biomolecules. Finally, the synthesis method of this compound could be optimized to improve its efficiency and reduce its cost.
合成法
3-(2-chlorophenyl)-N,N-diisopropylacrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorophenyl isocyanate with N,N-diisopropylacrylamide in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure this compound.
科学的研究の応用
3-(2-chlorophenyl)-N,N-diisopropylacrylamide has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biosensors. Its thermoresponsive properties make it a suitable candidate for targeted drug delivery, where the drug can be released at a specific temperature. This compound can also be used as a scaffold for tissue engineering, as it can undergo a phase transition to form a gel-like structure at body temperature. Additionally, this compound-based biosensors have been developed for the detection of various biomolecules.
特性
分子式 |
C15H20ClNO |
|---|---|
分子量 |
265.78 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)17(12(3)4)15(18)10-9-13-7-5-6-8-14(13)16/h5-12H,1-4H3/b10-9+ |
InChIキー |
ZEOHAWMPTJVIQX-MDZDMXLPSA-N |
異性体SMILES |
CC(C)N(C(C)C)C(=O)/C=C/C1=CC=CC=C1Cl |
SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl |
正規SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)

![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)



![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
